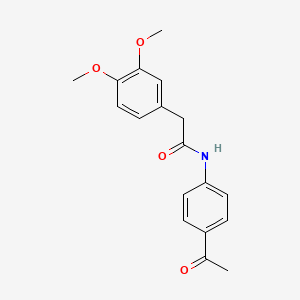
N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide often involves multi-step reactions, starting from basic aromatic compounds followed by acetylation, methylation, and the introduction of acetamide groups. For example, one study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry conditions, followed by recrystallization (Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular conformation of related compounds have been extensively studied, revealing insights into bond lengths, angles, and spatial arrangements. For instance, N-(3,4-Dimethylphenyl)acetamide demonstrated a specific conformation of the N—H bond syn to the methyl substituent, which has implications for the compound's reactivity and interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds with the acetamide group often include nucleophilic substitution, acetylation, and condensation. For example, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation steps (Fenga, 2007).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. For example, the crystallography of similar compounds reveals their crystalline systems and space groups, which are essential for material science applications (Sakai et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are key to the compound's applications in synthesis and drug design. Studies on related compounds provide insights into hydrogen bonding patterns and electronic configurations critical for their chemical behavior (Arjunan et al., 2012).
科学的研究の応用
Potential Pesticide Applications
E. Olszewska, B. Tarasiuk, and S. Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are structurally related to N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, by X-ray powder diffraction. These compounds have potential applications as pesticides, indicating that structurally similar compounds may also be explored for pest control applications. The research details experimental peak positions, relative peak intensities, and unit-cell parameters, demonstrating the meticulous characterization required for potential pesticide compounds (Olszewska et al., 2011).
Anticancer Drug Development
G. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking analysis to assess its anticancer activity. The compound was confirmed to target the VEGFr receptor, which is crucial in cancer research. This study exemplifies how structurally related acetamides, including this compound, could be explored for their potential as anticancer agents, leveraging molecular docking techniques to predict their efficacy (Sharma et al., 2018).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(20)14-5-7-15(8-6-14)19-18(21)11-13-4-9-16(22-2)17(10-13)23-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQGYVCQIEPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)


![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)
![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)
![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)
![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)